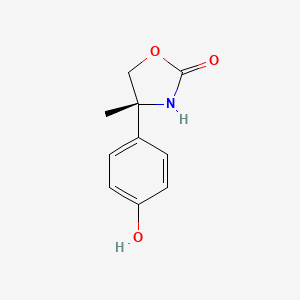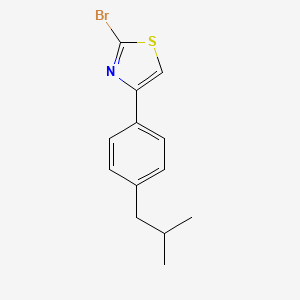
2-Bromo-4-(4-isobutylphenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(4-isobutylphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a 4-isobutylphenyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-Bromo-4-(4-isobutylphenyl)thiazole typically involves a palladium-catalyzed cross-coupling reaction. This reaction occurs between 2,4-dibromothiazole and an organometallic compound, resulting in the formation of a new carbon–carbon bond at the 2-position of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-(4-isobutylphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions, resulting in the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazolidines or other reduced derivatives.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-(4-isobutylphenyl)thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-isobutylphenyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and reactive positions allow it to participate in various biochemical pathways. It can activate or inhibit enzymes, stimulate or block receptors, and modulate biochemical pathways .
Comparison with Similar Compounds
2-Bromo-4-(4-isobutylphenyl)thiazole can be compared with other 2,4-disubstituted thiazoles, such as:
- 2-Bromo-4-(4-ethoxyphenyl)thiazole
- 2-Chloro-4-(4-isobutylphenyl)thiazole
- 2-Methyl-4-(4-isobutylphenyl)thiazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical reactivity .
Properties
Molecular Formula |
C13H14BrNS |
|---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
2-bromo-4-[4-(2-methylpropyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C13H14BrNS/c1-9(2)7-10-3-5-11(6-4-10)12-8-16-13(14)15-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
KRPVJWMMISKZMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)


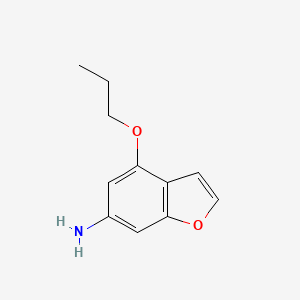
![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)
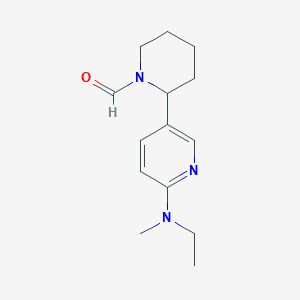
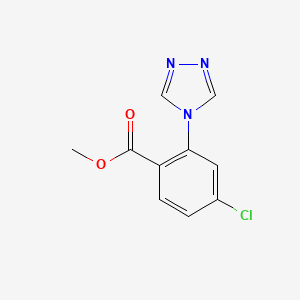
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11808312.png)



